1-(benzenesulfonyl)-4-(4-bromobenzoyl)piperazine
Overview
Description
“1-(4-bromobenzoyl)-4-(phenylsulfonyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihypertensives, antipsychotics, and antidepressants .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring substituted with a bromobenzoyl group at one nitrogen and a phenylsulfonyl group at the other . The bromobenzoyl group would likely contribute electron-withdrawing character, while the phenylsulfonyl group could contribute both electron-withdrawing and -donating character depending on its orientation .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might react with acids to form salts, or it could undergo substitution reactions at the bromine or sulfonyl sites .Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it shows promise in preliminary studies (for example, as a pharmaceutical), then future work might involve optimization of the synthesis process, detailed study of its mechanism of action, and preclinical and clinical trials .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(4-bromophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-15-8-6-14(7-9-15)17(21)19-10-12-20(13-11-19)24(22,23)16-4-2-1-3-5-16/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSAODJTRJMMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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